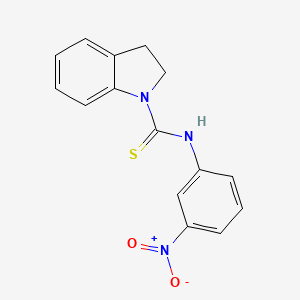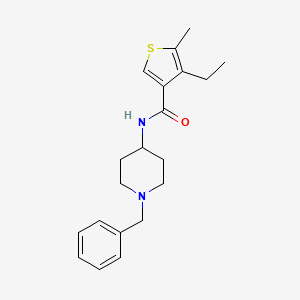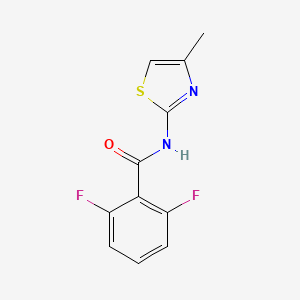![molecular formula C11H7ClF3N3O2 B4579556 N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-3-isoxazolylurea](/img/structure/B4579556.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-3-isoxazolylurea
Descripción general
Descripción
Synthesis Analysis
The synthesis of isoxazole derivatives, such as "N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-3-isoxazolylurea," often involves multi-step chemical reactions. One approach includes the reaction of substituted phenylethanone with ethyl trifluoroacetate and subsequent chlorination and reaction with hydroxylamine hydrochloride to introduce the isoxazole structure, achieving yields higher than 95% (Miao Wei-rongology, 2004). Additionally, a three-component synthesis method involving aromatic aryl or hetero-aryl aldehydes, hydroxylamine hydrochloride, and 1,3-dicarbonyl compounds has been described, offering a simple and efficient route to α,β-unsaturated isoxazol-5(4H)-ones (H. Kiyani et al., 2015).
Molecular Structure Analysis
The molecular structure of isoxazole derivatives reveals significant insights into their physical and chemical behavior. For example, the crystal structure of 3-chloro-5-phenylisoxazole showed that the phenyl and isoxazole rings are twisted by 15°, indicating non-coplanarity which could influence the molecule's reactivity and interaction with other compounds (M. Cannas et al., 1979).
Chemical Reactions and Properties
Isoxazole derivatives undergo various chemical reactions that highlight their reactivity and potential as intermediates in the synthesis of more complex molecules. For instance, the reaction of N-trifluoromethylselenophthalimide with aromatic compounds has been used to synthesize 4-trifluoromethylselenolated isoxazoles, demonstrating the compounds' versatility in electrophilic trifluoromethylselenolation cyclization reactions (Jia Wang et al., 2023).
Physical Properties Analysis
The physical properties of isoxazole derivatives, such as solubility, melting points, and boiling points, are crucial for their application in various fields. Studies on compounds like pentakis(trifluoromethyl)phenyl derivatives have explored their acidities and structural distortions due to steric crowding, providing valuable data for understanding the physical characteristics of these molecules (A. Kütt et al., 2008).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations, of isoxazole derivatives are influenced by their molecular structure. The introduction of trifluoromethyl groups, for example, can significantly affect the acidity and reactivity of these compounds, as seen in the synthesis and characterization of fluorinated isoxazoles and their use as building blocks for further chemical transformations (B. Chalyk et al., 2019).
Aplicaciones Científicas De Investigación
Environmental Impact and Degradation
Research has explored the environmental persistence and degradation pathways of fluorinated compounds, including those structurally related to N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-3-isoxazolylurea. Studies have shown that polyfluoroalkyl chemicals, which share some structural similarities with the compound , undergo complex degradation processes in the environment. These processes can lead to the formation of perfluoroalkyl acids (PFAAs), highlighting the need for understanding the environmental fate of such compounds (Liu & Avendaño, 2013).
Potential Therapeutic Applications
Isoxazoline derivatives, including structures similar to N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-3-isoxazolylurea, have been reviewed for their anticancer properties. These compounds are being studied for their ability to modulate lipid and glucose metabolism, which could be beneficial in treating disorders such as cardiovascular disease, diabetes, and obesity. The antioxidant, anti-inflammatory, and neuroprotective roles of related phenolic compounds have been highlighted, suggesting a broad spectrum of potential therapeutic applications (Kaur et al., 2014).
Role in Material Science
The compound's structural moiety has relevance in the synthesis and study of materials with specific functional properties. For example, compounds with the trifluoromethyl group have been investigated for their role in enhancing the properties of materials, including those used in antitubercular drug design. The incorporation of such groups into heterocyclic compounds or phenyl rings has shown to improve pharmacodynamic and pharmacokinetic properties, indicating the compound's potential utility in material science and medicinal chemistry (Thomas, 1969).
Environmental Science and Safety
Further research into the environmental science and safety aspects of compounds like N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-3-isoxazolylurea has been conducted. Studies focusing on the behavior, fate, and potential toxicity of novel fluorinated alternatives in the environment underscore the importance of monitoring and understanding the impacts of such chemicals. These investigations aim to assess the risks associated with their widespread use and the persistence of related compounds in various ecosystems (Wang et al., 2019).
Propiedades
IUPAC Name |
1-[2-chloro-5-(trifluoromethyl)phenyl]-3-(1,2-oxazol-3-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3N3O2/c12-7-2-1-6(11(13,14)15)5-8(7)16-10(19)17-9-3-4-20-18-9/h1-5H,(H2,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVZDSLJNCIJGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)NC2=NOC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-(1,2-oxazol-3-yl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-methoxy-3-(1-pyrrolidinylcarbonyl)-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B4579479.png)

![N,N,4-trimethyl-2-[(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B4579491.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide](/img/structure/B4579495.png)
![ethyl 4-[({[1-(4-bromobenzyl)-1H-pyrazol-4-yl]amino}carbonyl)amino]benzoate](/img/structure/B4579503.png)
![5-{[(3-acetylphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4579514.png)
![4-{[(4-bromo-2-thienyl)carbonyl]amino}-1-ethyl-N,N-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B4579522.png)

![ethyl 4-[(2-methoxyethyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B4579550.png)
![2-ethyl 4-isopropyl 5-[(1-benzofuran-2-ylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4579572.png)
![ethyl 2-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4579579.png)
![N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-yl]-4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B4579582.png)